
VPC-80051
概要
説明
VPC-80051: は、ヘテロ核リボ核タンパク質A1のRNA結合ドメインを標的とする低分子阻害剤です。この化合物は、コンピューター支援創薬アプローチを使用して発見され、ヘテロ核リボ核タンパク質A1のスプライシング活性を阻害する能力で知られています。 これは、去勢抵抗性前立腺がん細胞株におけるアンドロゲン受容体変異体7メッセンジャーRNAのレベルを低下させることが期待されています .
準備方法
合成経路と反応条件: VPC-80051の合成は、コア構造の調製から始まり、その活性に必要な官能基の導入を経て、複数の段階で行われます。正確な合成経路と反応条件は、機密情報であり、公開文献では完全には開示されていません。 この化合物は、保護基の使用、カップリング反応、精製工程など、標準的な有機合成技術を用いて合成されていることが知られています .
工業生産方法: this compoundの工業生産は、ラボでの合成プロセスをスケールアップする必要があるでしょう。これには、収率と純度を最大化する反応条件の最適化、およびプロセスが費用対効果が高く、環境に優しいことを保証することが含まれます。 自動合成装置と連続フロー反応器の使用が、大規模生産を実現するために用いられる可能性があります .
化学反応の分析
反応の種類: VPC-80051は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になります。
還元: 還元反応は、this compoundに存在する官能基を修飾するために使用できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が通常使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、還元はthis compoundの還元形を生成する可能性があります .
科学研究の応用
This compoundは、以下を含むいくつかの科学研究の応用があります。
化学: ヘテロ核リボ核タンパク質A1のスプライシング活性とそのさまざまな生物学的プロセスにおける役割を研究するためのツール化合物として使用されます。
生物学: 代替プレメッセンジャーRNAスプライシングの調節とそのがん生物学への影響を理解するのに役立ちます。
医学: アンドロゲン受容体変異体7のレベルを低下させることで、去勢抵抗性前立腺がんの治療における潜在的な治療用途について調査されています。
科学的研究の応用
Scientific Research Applications
- Targeting hnRNP A1: VPC-80051 is designed to target the RNA-binding domain (RBD) of hnRNP A1 . It has demonstrated the ability to bind directly to the UP1 RNA-binding domain of hnRNP A1 in vitro .
- Reduction of AR-V7 Levels: this compound reduces AR-V7 messenger levels in the 22Rv1 castration-resistant prostate cancer (CRPC) cell line . Treatment with this compound at 25 and 10 μM concentrations resulted in a reduction of AR-V7 levels comparable to that of quercetin .
- Drug Discovery: this compound serves as a prototype inhibitor of the hnRNP A1 splicing factor and is the first drug-like hnRNP A1 inhibitor discovered to date via computational approaches . It contains no PAINS (Pan-Assay Interference Compounds) moieties and has no documented experimental activities against any protein target .
Molecular Interactions
- Binding Mode: The chemical structure of this compound includes an indazole bicyclic aromatic moiety, a carboxamide linker, and a difluorophenyl ring. The indazole group forms π-π stacking interactions with Phe17 and His101, while the pyrazole ring forms three hydrogen bonds with the backbone of Val90 . A fourth hydrogen bond is formed between the amine hydrogen of the carboxamide linker and the backbone carbonyl of Val90 .
- Overlapping Interactions: The indazole moiety of this compound overlaps significantly with the 5' adenine in the X-ray structure, with a calculated RMSD of 2.85 Å . The difluorophenyl ring of this compound makes hydrophobic interactions with the aromatic ring of Phe59, as well as with the aliphatic side-chains of Arg92 and Lys15, overlapping with the guanine at the second position in the 5'-AG-3' recognition sequence with an RMSD of 2.82 Å .
Potential Clinical Applications
- Cancer Treatment: this compound could potentially improve the therapeutic effect of prostate cancer . Targeting the c-Myc/hnRNP A1/AR-V7 axis may be a viable strategy for the treatment of CRPC .
- Alternative Splicing Modulation: Targeting alternative splicing may offer opportunities for developing next-generation cancer-specific therapeutics .
*HnRNPA1 has been identified as a direct anti-cancer target of quercetin, a flavonoid abundantly present in plants .
*Esculetin, a coumarin derivative from several herbs, was shown to induce apoptosis of endometrial cancer cells by affecting the nucleocytoplasmic transport of the hnRNPA1-BCLXL/XIAP mRNA complex .
*HnRNPA1-specific single-stranded DNA aptamer, BC15, was developed as a potential drug candidate for hepatocarcinoma treatment .
*Tetracaine, a local anesthetic with potent anticancer effects, was reported to cause melanoma cell cycle arrest by driving hnRNPA1 accumulation at the nuclear envelope and weakening hnRNPA1 protein stability .
Limitations and Future Directions
- The difluorophenyl ring of this compound may not contribute substantially to the stabilization of the ligand due to the side chain of Arg92 undergoing larger fluctuations .
- Future NMR spectroscopy or X-ray crystallography structural studies may prove the binding mode of this compound to the hnRNP A1 RBD pocket .
- Further computational studies combined with biological validation may lead to the discovery of more potent and selective hnRNP A1 inhibitors . Combination studies with current anti-AR drugs or c-Myc inhibitors may provide synergistic or additive responses .
作用機序
VPC-80051は、ヘテロ核リボ核タンパク質A1のRNA結合ドメインと直接相互作用することでその効果を発揮します。この相互作用は、ヘテロ核リボ核タンパク質A1のスプライシング活性を阻害し、アンドロゲン受容体変異体7メッセンジャーRNAのレベルの低下につながります。 この化合物の作用機序は、スプライシングプロセスに必要なタンパク質-RNA相互作用を阻害し、がん特異的な代替スプライスアイソフォームの産生を変化させることを伴います .
類似化合物との比較
類似化合物:
ケルセチン: ヘテロ核リボ核タンパク質A1のスプライシング活性を阻害する天然に存在するフラボノイドですが、溶解性とバイオアベイラビリティが低い。
その他の低分子阻害剤: RNA結合タンパク質を標的とするために、さまざまな他の低分子が開発されてきましたが、VPC-80051は、ヘテロ核リボ核タンパク質A1に対する特異性と効力においてユニークです
独自性: this compoundは、ヘテロ核リボ核タンパク質A1のRNA結合ドメインに対する高い特異性と、去勢抵抗性前立腺がん細胞株におけるアンドロゲン受容体変異体7のレベルを効果的に低下させる能力が際立っています。 これは、RNAスプライシングを研究するための貴重なツールであり、潜在的な治療薬です .
生物活性
VPC-80051 is a novel small molecule inhibitor specifically designed to target the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), a critical RNA-binding protein involved in the regulation of alternative pre-mRNA splicing. This compound has garnered attention for its potential therapeutic applications, particularly in the context of castration-resistant prostate cancer (CRPC), where hnRNP A1 plays a pivotal role in splicing regulatory circuits.
This compound was identified through computer-aided drug discovery as the first small molecule inhibitor targeting the RNA-binding domain (RBD) of hnRNP A1. The compound demonstrates a direct interaction with hnRNP A1, effectively altering its splicing activity. This interaction is crucial because hnRNP A1 is implicated in the production of the androgen receptor splice variant AR-V7, which is associated with CRPC progression.
In Vitro Studies
In vitro experiments have shown that this compound significantly reduces AR-V7 mRNA levels in the 22Rv1 CRPC cell line. Quantitative RT-PCR revealed that treatment with this compound at concentrations of 10 μM and 25 μM resulted in reductions of AR-V7 levels by approximately 79.55% and 66.20%, respectively, compared to control treatments with DMSO. These results were corroborated by Western blot analysis, confirming the compound's efficacy in modulating splicing outcomes linked to cancer progression .
Binding Affinity and Interaction Studies
The binding affinity of this compound for hnRNP A1 was evaluated using various methods, including Bio-Layer Interferometry (BLI) and molecular docking simulations. The Glide score for this compound was reported at −8.2 kcal/mol, indicating strong binding interactions primarily driven by hydrophobic forces. Further simulations using the MM/GBSA method estimated a binding free energy of −60.7 kcal/mol, suggesting that this compound maintains stable interactions within the binding site even under dynamic conditions .
Comparative Efficacy
To contextualize the effectiveness of this compound, it is essential to compare it with other known inhibitors like quercetin, which also targets hnRNP A1. Both compounds exhibited similar reductions in AR-V7 levels; however, this compound demonstrated superior binding affinity and specificity towards the hnRNP A1 RBD, making it a promising candidate for further development .
Data Table: Summary of Biological Activity Findings
Parameter | This compound | Quercetin |
---|---|---|
Concentration (μM) | 10 | 10 |
**AR-V7 Reduction (%) | 79.55 | 62.25 |
Concentration (μM) | 25 | 25 |
**AR-V7 Reduction (%) | 66.20 | 71.15 |
Binding Glide Score (kcal/mol) | -8.2 | Not specified |
Binding Free Energy (kcal/mol) | -60.7 | -57.9 |
Case Studies and Research Findings
Several studies have explored the implications of this compound on cancer biology:
- Study on CRPC Cell Lines : Research indicated that this compound not only inhibits AR-V7 production but also reduces cell viability in CRPC models, suggesting potential dual functionality as an anti-cancer agent .
- Mechanistic Insights : Further investigations into the mechanistic pathways revealed that this compound's modulation of hnRNP A1 impacts downstream signaling pathways associated with tumor growth and survival .
- Potential for Combination Therapy : Given its mechanism of action, there is potential for combining this compound with other therapeutic agents targeting different aspects of CRPC biology to enhance treatment efficacy and overcome resistance mechanisms .
特性
IUPAC Name |
N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c1-9(10-6-7-12(17)13(18)8-10)19-16(22)15-11-4-2-3-5-14(11)20-21-15/h2-9H,1H3,(H,19,22)(H,20,21)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHNHGGJTMFAQP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NC(=O)C2=NNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)F)NC(=O)C2=NNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。